molecular formula C10H20O B13995466 6-Octen-3-ol, 3,6-dimethyl- CAS No. 5430-02-4

6-Octen-3-ol, 3,6-dimethyl-

Cat. No.: B13995466
CAS No.: 5430-02-4
M. Wt: 156.26 g/mol
InChI Key: AFRHFYJZKMQWQJ-UHFFFAOYSA-N
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Description

Significance within Chemical and Biological Sciences

The significance of 6-Octen-3-ol, 3,6-dimethyl- and related alkenols spans both chemical and biological disciplines. In chemistry, these compounds serve as valuable intermediates in organic synthesis. researchgate.net The presence of both an alkene and an alcohol functional group allows for a variety of chemical transformations, such as esterification, etherification, and oxidation reactions. ontosight.ai This reactivity makes them useful building blocks for creating more complex molecules. Furthermore, due to their characteristic odors, they are utilized in the formulation of perfumes and as flavorings in the food industry. ontosight.ai

From a biological perspective, many structurally similar terpenoid alcohols play crucial roles in nature. wikipedia.org They can act as signaling molecules, such as pheromones in insects, or as defense compounds in plants. ontosight.aiwikipedia.org The biological activity of alkenols is a significant area of research, with studies exploring their potential antimicrobial and antifungal properties. ontosight.aiontosight.ai For instance, compounds like 1-octen-3-ol (B46169), a structural analog, are known to be involved in fungal development and can inhibit the growth of certain pathogens. annualreviews.org This opens avenues for potential applications in agriculture and medicine. ontosight.ai

Historical Context of Research on Analogous Compounds and their Structural Relevance

The study of terpenoid alcohols, a class of compounds to which 6-Octen-3-ol, 3,6-dimethyl- is structurally related, has a long history. Research in this area dates back to the 19th century with the isolation and structural identification of compounds like camphor (B46023) from plant sources. mdpi.com Terpenoids are derived from the five-carbon isoprene (B109036) unit, and their diverse structures, including acyclic, monocyclic, and bicyclic systems, have been a subject of extensive investigation. wikipedia.orgmdpi.com

Early 20th-century research focused on elucidating the structures and properties of various terpene alcohols isolated from essential oils. For example, the investigation of linalool (B1675412) and the newly identified ocimenol involved detailed chemical analysis and the preparation of derivatives to confirm their structures. knaw.nl The synthesis of terpene alcohols has also been a long-standing area of interest, with early methods involving the anionic dimerization of isoprene. researchgate.net

The structural relevance of these historical compounds to 6-Octen-3-ol, 3,6-dimethyl- lies in their shared terpenoid backbone. Many of these compounds, like geraniol (B1671447) and linalool, are also C10 alcohols. mdpi.comnih.gov The biosynthesis of these molecules often proceeds through common precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), which are formed from isoprene units. mdpi.com This shared biosynthetic origin and structural similarity mean that insights gained from the study of well-known terpenoids can often inform the understanding of less-studied compounds like 6-Octen-3-ol, 3,6-dimethyl-.

Contemporary Research Challenges and Opportunities Pertaining to 6-Octen-3-ol, 3,6-dimethyl-

The contemporary research landscape for 6-Octen-3-ol, 3,6-dimethyl- is characterized by both challenges and significant opportunities. A primary challenge lies in the efficient and selective synthesis of this specific isomer. The presence of a stereocenter at the third carbon and a double bond means that multiple stereoisomers are possible, and developing synthetic routes that yield a single, desired isomer can be complex.

Despite these challenges, numerous opportunities exist for future research. A key area is the full exploration of its biological activities. While analogous compounds have shown promise, the specific antimicrobial, antifungal, or insect-pheromonal properties of 6-Octen-3-ol, 3,6-dimethyl- remain largely uncharacterized. ontosight.ai Investigating its potential as a biopesticide or as a signaling molecule in pest management presents a significant opportunity, mirroring the research into compounds like 1-octen-3-ol. researchgate.net

Furthermore, there is potential for its application in the development of new pharmaceuticals and therapeutic agents, given that many terpenoids exhibit a wide range of biological effects, including anti-inflammatory and anticancer activities. ontosight.ainih.gov The unique sensory properties of this compound also suggest further opportunities for its use in the flavor and fragrance industry, potentially leading to the creation of novel scents and tastes. ontosight.aithegoodscentscompany.com Future work could focus on correlating its specific stereochemistry with its biological function and sensory perception.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5430-02-4

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3,6-dimethyloct-6-en-3-ol

InChI

InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6-8H2,1-4H3

InChI Key

AFRHFYJZKMQWQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(=CC)C)O

Origin of Product

United States

Synthetic Methodologies for 6 Octen 3 Ol, 3,6 Dimethyl

Retrosynthetic Analysis and Key Disconnections in Alkyl Alcohol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 6-Octen-3-ol, 3,6-dimethyl-, a tertiary alcohol, the most logical disconnections are at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. This approach simplifies the molecule into smaller, more readily available starting materials.

Primary Disconnections for 6-Octen-3-ol, 3,6-dimethyl-:

DisconnectionResulting SynthonsCorresponding Reagents
C2-C3 BondA C3 cationic synthon and a C5 anionic synthonEthyl ketone and a 4-methyl-4-pentenyl Grignard or organolithium reagent
C3-C4 BondA C4 cationic synthon and a C4 anionic synthonButan-2-one and a 3-methyl-3-butenyl Grignard or organolithium reagent
C-O BondAn alkoxideA corresponding ketone and a suitable organometallic reagent

These disconnections point towards the use of powerful carbon-carbon bond-forming reactions, such as those involving Grignard or organolithium reagents, as primary strategies for assembling the carbon skeleton of the target molecule.

Classical Organic Synthesis Routes to Unsaturated Alcohols

Several classical methods in organic synthesis are applicable for the preparation of unsaturated alcohols like 6-Octen-3-ol, 3,6-dimethyl-. These methods offer versatility and are well-established in the field.

Grignard-based Approaches to Tertiary Alcohols

The Grignard reaction is a cornerstone of alcohol synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. chemistrysteps.comdalalinstitute.com For the synthesis of a tertiary alcohol such as 6-Octen-3-ol, 3,6-dimethyl-, a ketone is the required electrophile. masterorganicchemistry.comyoutube.com

Two primary Grignard routes can be envisioned for the synthesis of 6-Octen-3-ol, 3,6-dimethyl-:

Route A: Reaction of 5-methyl-5-hexen-2-one (B1580765) with ethylmagnesium bromide.

Route B: Reaction of butan-2-one with a 4-methyl-4-pentenylmagnesium bromide.

These reactions are typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. youtube.com The choice between these routes may depend on the commercial availability and stability of the respective starting materials. The synthesis of a related compound, 3,6-dimethyl-oct-1-in-3-ol, has been demonstrated using ethinylmagnesiumchlorid and 5-methyl-heptan-2-on, highlighting the utility of Grignard reagents in constructing similar frameworks. google.com

Organolithium-mediated Reactions in Carbon-Carbon Bond Formation

Organolithium reagents are more reactive than their Grignard counterparts and serve as potent nucleophiles in carbon-carbon bond formation. dalalinstitute.comchemohollic.com They readily add to ketones to form tertiary alcohols. chemistrysteps.com The synthetic strategies are analogous to the Grignard approaches:

Route A: Reaction of 5-methyl-5-hexen-2-one with ethyllithium.

Route B: Reaction of butan-2-one with 4-methyl-4-pentenyllithium.

Organolithium reagents can also be employed in reactions with epoxides to yield alcohols, offering an alternative pathway to related unsaturated alcohol structures. acs.orgresearchgate.net

Aldol (B89426) Condensation Strategies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. wikipedia.orgsigmaaldrich.comlibretexts.org While not a direct route to 6-Octen-3-ol, 3,6-dimethyl-, aldol condensation can be a key step in the synthesis of a ketone precursor.

For instance, a crossed aldol condensation between two different carbonyl compounds could be employed. wikipedia.org However, controlling the regioselectivity of such reactions can be challenging and may lead to a mixture of products. A more controlled approach would involve a directed aldol reaction using a pre-formed enolate. The resulting α,β-unsaturated ketone could then be further elaborated to the target alcohol.

Hypothetical Aldol Condensation for Precursor Synthesis:

Reactant 1 (Enolate source)Reactant 2 (Electrophile)Potential Product (after dehydration)
Butan-2-oneIsovaleraldehyde6-methyl-3-hepten-2-one

This unsaturated ketone could then undergo further reactions, such as a Grignard addition, to arrive at the final product.

Mannich Reaction Pathways

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. thermofisher.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. adichemistry.com These Mannich bases are valuable synthetic intermediates that can be converted into α,β-unsaturated ketones via Hofmann elimination. adichemistry.com

Similar to the aldol condensation, the Mannich reaction can be used to synthesize an unsaturated ketone precursor to 6-Octen-3-ol, 3,6-dimethyl-. For example, the reaction of butan-2-one with formaldehyde (B43269) and dimethylamine (B145610) would yield a Mannich base, which upon elimination would give methyl vinyl ketone. This could then potentially be used in a subsequent conjugate addition reaction to build the required carbon chain.

Claisen Rearrangement in Unsaturated Ketone Precursors

The Claisen rearrangement is a powerful rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com This reaction is particularly well-suited for the synthesis of molecules with the carbon skeleton of 6-Octen-3-ol, 3,6-dimethyl-.

A plausible strategy would involve the formation of an allyl vinyl ether from an appropriate allylic alcohol and a vinyl ether. For instance, reacting 2-methyl-2-propen-1-ol with ethyl vinyl ether would generate an intermediate that, upon heating, would rearrange to form a γ,δ-unsaturated aldehyde. This aldehyde could then be converted to the target tertiary alcohol via a Grignard reaction.

A variation, the Carroll reaction, involves the reaction of an allylic alcohol with an acetoacetic ester, which proceeds through a Claisen rearrangement followed by decarboxylation to yield a γ,δ-unsaturated ketone. google.com This ketone can then be transformed into the desired tertiary alcohol.

Illustrative Claisen Rearrangement Sequence:

Allylic AlcoholVinyl Ether/Acetoacetic Ester DerivativeRearranged Product (γ,δ-Unsaturated Carbonyl)
2-methyl-2-propen-1-olEthyl vinyl ether5-methyl-5-hexenal
1-penten-3-olTriethyl orthoacetate (Johnson-Claisen)Ethyl 3-methyl-4-hexenoate

These rearranged products would then require further functional group manipulations, such as Grignard addition or reduction followed by oxidation and another Grignard addition, to yield 6-Octen-3-ol, 3,6-dimethyl-.

Selective Reduction of Unsaturated Ketone Intermediates

A primary route to 6-Octen-3-ol, 3,6-dimethyl- involves the reduction of the corresponding γ,δ-unsaturated ketone, 4,6-dimethyl-6-octen-3-one. The key challenge in this step is the selective reduction of the carbonyl group to a hydroxyl group without affecting the carbon-carbon double bond present in the molecule.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed for the reduction of ketones to alcohols. For γ,δ-unsaturated ketones, these reagents can typically achieve the desired chemoselectivity, as the non-conjugated double bond is less reactive than the carbonyl group.

A more refined method for achieving high selectivity, particularly in complex molecules, is the Luche reduction. This method uses sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating a highly selective 1,2-hydride addition to the carbonyl group, leaving other reducible functional groups like esters and isolated double bonds intact.

Detailed research findings on the reduction of the specific precursor, E-4,6-dimethyl-6-octen-3-one, show that it can be synthesized via methods like the aluminum isopropoxide-catalyzed Claisen rearrangement. pnas.org Subsequent reduction of this ketone yields 6-Octen-3-ol, 3,6-dimethyl-.

Method Reducing Agent(s) Solvent Selectivity Notes
Standard Borohydride ReductionSodium Borohydride (NaBH₄)Ethanol, MethanolGoodA common and cost-effective method for reducing ketones.
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFGoodA more powerful reducing agent; requires anhydrous conditions and careful handling.
Luche ReductionNaBH₄, Cerium(III) chloride (CeCl₃)MethanolExcellentHighly chemoselective for the carbonyl group, minimizing side reactions.

Stereoselective Synthesis of Enantiomers and Diastereomers of 6-Octen-3-ol, 3,6-dimethyl-

The structure of 6-Octen-3-ol, 3,6-dimethyl- contains two stereocenters (at carbons 3 and 6) and a double bond (at carbon 6), which can exhibit E/Z isomerism. This results in the possibility of multiple stereoisomers. Achieving high purity of a single isomer requires sophisticated stereoselective synthetic methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a specific stereoisomer of 6-Octen-3-ol, 3,6-dimethyl-, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral keto-acid could be esterified with a chiral alcohol like 8-phenylmenthol or an alcohol derived from terpenes such as camphor (B46023) or pinene. wikipedia.orgresearchgate.net The resulting chiral ester enolate can then undergo a diastereoselective alkylation or addition reaction to set one of the stereocenters. Subsequent removal of the auxiliary would yield an enantiomerically enriched intermediate. Terpene-derived auxiliaries are particularly relevant due to their structural similarity to the target molecule and their commercial availability in both enantiomeric forms. researchgate.net

Chiral Auxiliary Type Example Origin/Precursor Key Application
OxazolidinonesEvans AuxiliariesAmino acidsAsymmetric aldol reactions, alkylations. wikipedia.org
Terpene-derived8-PhenylmentholPulegone (a menthol (B31143) derivative)Asymmetric conjugate additions, Diels-Alder reactions. wikipedia.org
CamphorsultamOppolzer's CamphorsultamCamphorAsymmetric alkylations, aldol, and Diels-Alder reactions.
Pinene-derivedcis-Myrtanolβ-PineneAsymmetric aldol reactions. researchgate.netumich.edu

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. univpancasila.ac.id

A powerful strategy applicable to the synthesis of chiral alcohols is the asymmetric hydrogenation of allylic alcohols using ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes. orgsyn.orgorgsyn.org While not directly synthesizing 6-Octen-3-ol, 3,6-dimethyl-, the asymmetric hydrogenation of geraniol (B1671447) ((E)-3,7-dimethylocta-2,6-dien-1-ol) to (S)-citronellol is an excellent model. orgsyn.org This reaction demonstrates that the catalyst can selectively hydrogenate the C=C bond conjugated to the hydroxyl group, leaving the isolated C6=C7 double bond intact. orgsyn.org By choosing the handedness of the BINAP ligand ((R)- or (S)-BINAP), one can control the stereochemistry of the resulting product with high enantiomeric excess (ee). orgsyn.orgorgsyn.org This principle could be adapted to a suitable precursor for 6-Octen-3-ol, 3,6-dimethyl-.

Another catalytic approach involves the asymmetric addition of organometallic reagents to ketones, catalyzed by chiral ligands, to form the tertiary alcohol directly.

Reaction Type Catalyst System Substrate Example Product Example Stereoselectivity
Asymmetric HydrogenationRu(OCOCH₃)₂[(R)-BINAP]Geraniol(S)-Citronellol96% ee orgsyn.org
Asymmetric HydrogenationRu(OCOCH₃)₂[(S)-BINAP]Geraniol(R)-Citronellol98% ee orgsyn.org
Asymmetric AlkynylationZinc-Amino Alcohol ComplexAldehydesPropargyl AlcoholsHigh ee researchgate.net

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity of biocatalysts. rug.nl Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For 6-Octen-3-ol, 3,6-dimethyl-, two primary chemoenzymatic strategies are viable:

Kinetic Resolution: A racemic mixture of 6-Octen-3-ol, 3,6-dimethyl- can be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically pure alcohol from its esterified counterpart.

Asymmetric Reduction: The precursor ketone, 4,6-dimethyl-6-octen-3-one, can be reduced using an alcohol dehydrogenase (ADH) or a whole-cell system like baker's yeast. These biocatalysts can selectively produce one enantiomer of the alcohol with high optical purity, governed by Prelog's rule for many ADHs. The synthesis of other chiral alcohols, such as (S)-1,3-dihydroxy-3,7-dimethyl-6-octen-2-one, has been achieved from (R)- and (S)-linalool, demonstrating the utility of enzymatic or chemoenzymatic steps in building chiral centers in terpene-like structures. researchgate.net

The geometry of the C6=C7 double bond ((E) or (Z)) is a critical feature of the molecule's structure. Controlling this geometry is essential for synthesizing a specific diastereomer.

The asymmetric hydrogenation of allylic alcohols provides a clear example of how olefin geometry in the starting material dictates the stereochemical outcome. The hydrogenation of geraniol (the E-isomer) and its geometric isomer nerol (B1678202) (the Z-isomer) with the same chiral Ru-BINAP catalyst leads to enantiomeric products. orgsyn.orgorgsyn.org This demonstrates that the geometry of the double bond is a key element that the catalyst recognizes to induce chirality.

In a de novo synthesis, olefin geometry can be controlled using established chemical reactions:

Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide can be tuned to favor either the (Z)- or (E)-olefin. Stabilized ylides generally favor the (E)-isomer, while non-stabilized ylides under salt-free conditions favor the (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction typically provides excellent selectivity for the (E)-alkene.

Alkyne Reduction: A precursor containing a C≡C triple bond can be selectively reduced. Catalytic hydrogenation with a Lindlar catalyst yields the (Z)-alkene, while reduction with sodium in liquid ammonia (B1221849) (Birch reduction) produces the (E)-alkene.

Green Chemistry Principles in 6-Octen-3-ol, 3,6-dimethyl- Synthesis

Applying green chemistry principles to the synthesis of 6-Octen-3-ol, 3,6-dimethyl- aims to reduce the environmental impact of the process. This involves several key areas:

Catalysis: The use of asymmetric catalysis and biocatalysis is inherently green. Catalysts are used in small quantities to produce large amounts of product, which reduces waste compared to stoichiometric reagents. univpancasila.ac.idrug.nl This increases atom economy and lowers the energy requirements of the synthesis.

Renewable Feedstocks: Terpenoids are naturally derived from plants. Utilizing starting materials from biorenewable sources, such as terpenes extracted from essential oils, aligns with green chemistry goals by reducing reliance on petrochemicals. iastate.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Catalytic additions and rearrangements, such as the Claisen rearrangement, are often highly atom-economical. pnas.org

Safer Solvents and Conditions: Green chemistry encourages the use of less hazardous solvents or, ideally, solvent-free conditions. iastate.edu For example, enzymatic reactions are often run in aqueous media, and some modern organic reactions can be performed in water or under solvent-free microwave irradiation, which can also reduce reaction times and energy consumption. univpancasila.ac.id

Waste Reduction: Stereoselective syntheses prevent the formation of unwanted stereoisomers, which would otherwise need to be separated and discarded, thus reducing chemical waste.

By integrating these principles, the synthesis of 6-Octen-3-ol, 3,6-dimethyl- can be made more sustainable and environmentally responsible.

Solvent-Free Reaction Conditions

The move towards solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often lower costs. While specific literature detailing a completely solvent-free synthesis of 6-Octen-3-ol, 3,6-dimethyl- is limited, general methodologies for related terpene alcohol syntheses are being adapted to minimize solvent use.

One approach involves mechanochemistry, where mechanical force is used to initiate a reaction, often in the absence of a solvent. For instance, the Barbier-Grignard reaction, a one-pot synthesis of alcohols, has been successfully performed under mechanochemical conditions for other homoallylic alcohols, demonstrating the feasibility of this technique for Grignard-type reactions.

Another strategy is the use of one of the reactants as the solvent. In the context of the Prins reaction, which can be used to synthesize related terpenoid compounds, studies have shown that using an excess of a liquid terpene starting material can serve as the reaction medium, thereby eliminating the need for an additional solvent. rsc.org For the synthesis of 6-Octen-3-ol, 3,6-dimethyl-, a potential solvent-free approach could involve the Grignard reaction of 2-methyl-2-pentenal (B83557) with an appropriate Grignard reagent, where the aldehyde itself, if in liquid form, could potentially act as the solvent under carefully controlled conditions.

Enzymatic catalysis also presents a promising avenue for solvent-free synthesis. The acetylation of tertiary alcohols like linalool (B1675412), a structural isomer of 6-Octen-3-ol, 3,6-dimethyl-, has been achieved in a solvent-free system using immobilized lipases. hilarispublisher.com This suggests the potential for enzymatic reactions in the synthesis or derivatization of the target compound without the need for traditional organic solvents.

The following table illustrates a comparison of reaction conditions for a related terpene alcohol synthesis, highlighting the potential for solvent-free approaches.

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Reference
Tungsten-based polyoxometalate3-CareneNoneRoom Temp75 rsc.org
Iron (III) nitrateβ-CitronellolNoneVaries~70 (selectivity) researchgate.net
Immobilized Lipase (Novozym 435)LinaloolNoneVariesHigh hilarispublisher.com

Atom Economy and Reaction Efficiency

Atom economy is a critical metric in green chemistry, quantifying the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, where all reactant atoms are found in the final product.

The primary synthetic route to 6-Octen-3-ol, 3,6-dimethyl- is the Grignard reaction. A plausible synthesis involves the reaction of 2-methyl-2-pentenal with ethylmagnesium bromide.

Reaction: C₆H₁₀O + C₂H₅MgBr → C₁₀H₂₀O + Mg(OH)Br (after acidic workup)

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product:

2-Methyl-2-pentenal (C₆H₁₀O): 98.14 g/mol

Ethylmagnesium bromide (C₂H₅MgBr): 133.32 g/mol

6-Octen-3-ol, 3,6-dimethyl- (C₁₀H₂₀O): 156.27 g/mol nih.gov

Atom Economy Calculation: (Mass of desired product) / (Total mass of reactants) * 100 (156.27 g/mol ) / (98.14 g/mol + 133.32 g/mol ) * 100 = 67.6%

This calculation demonstrates that even with an efficient reaction, a significant portion of the reactant mass ends up as byproducts, in this case, magnesium salts. Research into catalytic methods that can achieve the same transformation with fewer stoichiometric reagents is ongoing to improve atom economy. For example, catalytic additions of organometallic reagents, while more complex, could offer a more atom-economical route in the future.

Reaction efficiency is also a key consideration, encompassing not just atom economy but also reaction yield, conversion rates, and selectivity. High yields are crucial for the economic viability of any industrial process. For the synthesis of related tertiary terpene alcohols via Grignard reactions, yields are often reported in the range of 80-95%, depending on the specific substrates and reaction conditions. rasayanjournal.co.intandfonline.com

Reaction TypeReactantsProductTheoretical Atom EconomyTypical Yields
Grignard Synthesis2-Methyl-2-pentenal, Ethylmagnesium bromide6-Octen-3-ol, 3,6-dimethyl-67.6%80-95% (for similar reactions) rasayanjournal.co.intandfonline.com
Addition Reaction (ideal)Ethene, WaterEthanol100%High

Utilization of Renewable Feedstocks

The use of renewable feedstocks is a critical component of sustainable chemical manufacturing, moving away from a reliance on petrochemicals. Terpenes, which are naturally abundant hydrocarbons produced by plants, are a prime example of a renewable feedstock for the chemical industry. researchgate.net

6-Octen-3-ol, 3,6-dimethyl- is a monoterpenoid, and its synthesis can potentially start from other readily available terpenes. One plausible precursor is linalool , a naturally occurring tertiary terpene alcohol with the same molecular formula (C₁₀H₂₀O) but a different arrangement of atoms. chemicalbook.com Catalytic isomerization of linalool or its derivatives could potentially yield 6-Octen-3-ol, 3,6-dimethyl-.

Another potential renewable starting material is citronellal , which can be sourced from citronella oil. Citronellal can be converted to p-menthane-3,8-diol, demonstrating the transformation of a natural terpene into other functionalized molecules. beilstein-journals.org While not a direct route to 6-Octen-3-ol, 3,6-dimethyl-, it showcases the versatility of terpene-based feedstocks.

The production of terpene alcohols from simple sugars through microbial fermentation is another rapidly developing area. Engineered microorganisms like E. coli have been used to produce monoterpene alcohols like nerol and borneol, indicating a future pathway for the bio-based production of 6-Octen-3-ol, 3,6-dimethyl-. researchgate.net

Renewable FeedstockPotential Synthetic RouteKey Advantages
LinaloolCatalytic IsomerizationStructural similarity, potential for high atom economy.
CitronellalMulti-step synthesisAbundant natural source, established chemistry for derivatization. beilstein-journals.org
Glucose/SugarsMicrobial FermentationHighly sustainable, potential for direct synthesis of target molecule. researchgate.net

Process Optimization and Scale-up Considerations in Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 6-Octen-3-ol, 3,6-dimethyl-, likely via a Grignard reaction, process optimization and scale-up are critical.

A major challenge with Grignard reactions is their highly exothermic nature, which can pose safety risks on a large scale. beilstein-journals.orgresearchgate.net Traditional batch reactors require careful control of reagent addition and efficient heat removal to prevent runaway reactions. Process intensification through the use of continuous flow reactors offers a significant advantage. scispace.comresearchgate.net Continuous flow systems have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. beilstein-journals.orgresearchgate.net This not only enhances safety but can also improve reaction selectivity and yield by minimizing the formation of byproducts. researchgate.net

Key considerations for the industrial synthesis of 6-Octen-3-ol, 3,6-dimethyl- include:

Reactor Design: For Grignard reactions, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) can be employed. beilstein-journals.orgresearchgate.net The choice depends on factors like the handling of the magnesium metal and the reaction kinetics.

Catalyst Stability and Recovery: If a catalytic process is used (e.g., for isomerization from a renewable feedstock), the stability, activity, and recyclability of the catalyst are paramount for economic viability.

Automation and Process Analytical Technology (PAT): Implementing automated control systems and in-line analytical tools (like IR spectroscopy) can monitor the reaction in real-time, ensuring consistent product quality and allowing for rapid process adjustments. beilstein-journals.org

The table below compares batch and continuous flow processing for Grignard reactions, highlighting the advantages of the latter for industrial scale-up.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, risk of hotspotsExcellent, high surface-area-to-volume ratio
Safety Higher risk of thermal runawayInherently safer due to small reaction volume
Scalability Difficult, requires significant redesignEasier, by numbering-up or longer run times
Reaction Control Less precisePrecise control over temperature, pressure, and residence time
Yield/Selectivity Can be lower due to side reactionsOften higher due to better control
Integration Difficult to integrate with continuous purificationEasily integrated into a continuous process

Biosynthesis and Natural Occurrence of 6 Octen 3 Ol, 3,6 Dimethyl

Elucidation of Biosynthetic Pathways

Genetic Basis of Biosynthesis (Gene Identification and Expression)

Currently, specific genes and detailed expression data for the biosynthesis of 6-octen-3-ol, 3,6-dimethyl- have not been extensively documented in publicly available scientific literature. The biosynthesis of related alkenols, such as 1-octen-3-ol (B46169), has been studied in organisms like the button mushroom (Agaricus bisporus). In these cases, the pathway involves the enzymatic action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) on linoleic acid. researchgate.net Research has identified specific AbLOX and AbHPL genes involved in this process. researchgate.net However, direct homologous genes and corresponding expression studies specifically for the synthesis of 6-octen-3-ol, 3,6-dimethyl- remain an area for future investigation.

Ecological Significance of Endogenous Production

The production of 6-octen-3-ol, 3,6-dimethyl- and similar alkenols by various organisms points to their significant roles in mediating ecological interactions. ontosight.aiontosight.ai These volatile organic compounds (VOCs) are involved in signaling and defense across different species. ontosight.ai

Role in Inter-species Chemical Communication (e.g., insect pheromones)

Alkenols structurally similar to 6-octen-3-ol, 3,6-dimethyl- are known to function as pheromones, which are chemical signals used for communication between members of the same species. For instance, (S)-3,7-Dimethyl-2-oxo-6-octene-1,3-diol has been identified as a male-produced aggregation pheromone in the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net While 6-octen-3-ol, 3,6-dimethyl- belongs to this broader class of signaling molecules, its specific role as a pheromone for any particular species is not yet definitively established in the literature. ontosight.ai

Contribution to Plant-Insect Interactions (e.g., attractant, repellent, antifeedant)

Volatile compounds are crucial in mediating the complex relationships between plants and insects. Depending on the context and the species involved, a single compound can act as an attractant, repellent, or antifeedant.

Attractant: The related compound 1-octen-3-ol is a well-documented attractant for a variety of insects, including mosquitoes. pnas.org

Repellent: Conversely, some alkenols exhibit repellent properties. High concentrations of 1-octen-3-ol have been shown to repel certain mosquito species.

Antifeedant: Studies on compounds like 1-octen-3-ol and 3-octanone (B92607) indicate they can deter feeding (antifeedant effect) in some agricultural pests.

While these examples highlight the functional diversity of similar alkenols, specific studies detailing the attractant, repellent, or antifeedant properties of 6-octen-3-ol, 3,6-dimethyl- are not widely available.

Defensive Mechanisms in Organisms

The production of alkenols is a known defensive strategy in both plants and fungi. ontosight.ai These compounds can help protect the organism from herbivores, pests, and pathogens. For example, alkenols found in various natural products are recognized as components of plant defense mechanisms. ontosight.ai The release of volatile compounds like 1-octen-3-ol by fungi can trigger defensive gene expression in plants such as Arabidopsis thaliana, enhancing their resistance to pathogens. The general class of alkenols to which 6-octen-3-ol, 3,6-dimethyl- belongs is noted for its role in the defense mechanisms of plants and insects. ontosight.ai

Chemical Reactivity and Transformations of 6 Octen 3 Ol, 3,6 Dimethyl

Oxidation Reactions of the Alcohol Moiety

The oxidation of alcohols is a fundamental reaction in organic chemistry. chemistryviews.org For 6-Octen-3-ol, 3,6-dimethyl-, the presence of a secondary alcohol group determines the nature of the oxidation products.

As a secondary alcohol, 6-Octen-3-ol, 3,6-dimethyl- can be oxidized to form a ketone. chemistryviews.orglibretexts.orgbyjus.com This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon that is bonded to the hydroxyl group. libretexts.org The product of this oxidation is 3,6-dimethyl-6-octen-3-one.

A variety of oxidizing agents can be employed to achieve this transformation. chemistryviews.orglibretexts.org Common reagents include those based on chromium, such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), pyridinium chlorochromate (PCC), and sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in an acidic solution. chemistryviews.orglibretexts.orgchemguide.co.uk When using dichromate solutions, a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that the oxidation has occurred. byjus.comchemguide.co.uk

It is important to note that aldehydes are formed from the oxidation of primary alcohols. byjus.comfiveable.me Since 6-Octen-3-ol, 3,6-dimethyl- is a secondary alcohol, the formation of an aldehyde is not possible without cleavage of carbon-carbon bonds.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent Typical Conditions
Chromic Acid (Jones Reagent) CrO₃, H₂SO₄, acetone
Pyridinium Chlorochromate (PCC) CH₂Cl₂
Sodium/Potassium Dichromate Na₂Cr₂O₇ or K₂Cr₂O₇, H₂SO₄, heat
Dess-Martin Periodinane CH₂Cl₂

Ketones, such as the 3,6-dimethyl-6-octen-3-one formed from the oxidation of 6-Octen-3-ol, 3,6-dimethyl-, are generally resistant to further oxidation. byjus.comchemguide.co.uk Unlike aldehydes, which can be readily oxidized to carboxylic acids, the further oxidation of a ketone requires harsh reaction conditions that would lead to the cleavage of carbon-carbon bonds, a process that requires a significant amount of energy. byjus.com Therefore, under typical oxidation conditions used for alcohols, the reaction stops at the ketone stage. libretexts.org

Reduction Reactions

Reduction reactions involving 6-Octen-3-ol, 3,6-dimethyl- can target the carbon-carbon double bond or functional derivatives of the alcohol.

The carbon-carbon double bond in 6-Octen-3-ol, 3,6-dimethyl- can be reduced to a single bond through catalytic hydrogenation to yield 3,6-dimethyloctan-3-ol. fiveable.mejove.com This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. fiveable.mechemistai.org Commonly used catalysts for this process are platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a solid material like carbon. fiveable.mejove.com

The catalytic hydrogenation of alkenes is typically a stereospecific reaction, proceeding via syn-addition, where both hydrogen atoms add to the same face of the double bond. fiveable.mejove.comlibretexts.org The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential addition of two hydrogen atoms. jove.com The stereochemical outcome can be influenced by the steric environment around the double bond, which may favor the approach of the catalyst from the less hindered side. fiveable.mejove.com

Ruthenium-based catalysts have also been shown to be effective for the reduction of the carbon-carbon double bond in allylic alcohols, often through a tandem isomerization/transfer hydrogenation process. rsc.orgrsc.org

Table 2: Catalysts for the Reduction of Carbon-Carbon Double Bonds

Catalyst Hydrogen Source Typical Conditions
Palladium on Carbon (Pd/C) H₂ gas Methanol or Ethanol solvent, room temperature
Platinum(IV) Oxide (PtO₂) H₂ gas Acetic acid or Ethanol solvent, room temperature
Raney Nickel (Raney Ni) H₂ gas Ethanol solvent, elevated temperature and pressure

Functional derivatives of 6-Octen-3-ol, 3,6-dimethyl- can also undergo reduction. For instance, the ketone 3,6-dimethyl-6-octen-3-one, obtained from the oxidation of the parent alcohol, can be reduced back to the secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistai.org

Furthermore, the hydroxyl group itself can be removed (deoxygenation). Selective deoxygenation of allylic alcohols has been achieved by converting the alcohol to an alkoxyalkyl ether, followed by a palladium-catalyzed reduction. nih.gov

Functional Group Interconversions at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, which limits its utility in nucleophilic substitution reactions. nih.govlibretexts.org However, it can be converted into a better leaving group, allowing for the synthesis of a wide range of other compounds. fiveable.melibretexts.org

One common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride in the presence of a base like pyridine. fiveable.me The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction.

Another approach is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. libretexts.org The leaving group is then a neutral water molecule, which is much more stable. libretexts.org This method is used to convert alcohols to alkyl halides using hydrohalic acids (HBr, HCl). libretexts.org

Other reagents can also be used to directly replace the hydroxyl group. For example, thionyl chloride (SOCl₂) can be used to convert alcohols to alkyl chlorides, and phosphorus tribromide (PBr₃) is used to synthesize alkyl bromides. fiveable.me The Mitsunobu reaction allows for the conversion of the hydroxyl group to a variety of other functionalities, including azides, with an inversion of stereochemistry. fiveable.menih.gov

Table 3: Reagents for Functional Group Interconversions of the Hydroxyl Group

Reagent(s) Transformation
Tosyl chloride (TsCl), pyridine Alcohol → Tosylate
HBr or HCl (concentrated) Alcohol → Alkyl bromide or chloride
Thionyl chloride (SOCl₂) Alcohol → Alkyl chloride
Phosphorus tribromide (PBr₃) Alcohol → Alkyl bromide

Reactions Involving the Alkene Moiety

The tetrasubstituted nature of the double bond in 6-Octen-3-ol, 3,6-dimethyl- renders it sterically hindered and less reactive towards many typical alkene reactions compared to less substituted alkenes.

Electrophilic addition to the double bond of 6-Octen-3-ol, 3,6-dimethyl- is generally difficult due to the steric hindrance posed by the two methyl groups and the adjacent carbon chain. In reactions such as hydration (acid-catalyzed addition of water) or hydrohalogenation (addition of HX), the initial step involves the formation of a carbocation. According to Markovnikov's rule, the electrophile (H+) would add to the less substituted carbon of the double bond to form the more stable carbocation. However, in this case, both carbons of the double bond are trisubstituted. The reaction, if it proceeds, would likely be slow and may require harsh conditions, which could also promote reactions at the alcohol functional group or lead to rearrangements.

ReactionReagentsExpected ProductNotes
HydrationH3O+3,6-dimethyl-octane-3,6-diolReaction is likely to be slow due to steric hindrance.
HydrohalogenationHBr6-bromo-3,6-dimethyl-octan-3-olCompeting reactions at the alcohol are possible.

Cycloaddition reactions, such as the Diels-Alder reaction, involve the interaction of π-electron systems. wikipedia.orgsigmaaldrich.comyoutube.com The tetrasubstituted and sterically hindered double bond in 6-Octen-3-ol, 3,6-dimethyl- would be a very poor dienophile for a typical [4+2] cycloaddition. The steric bulk around the double bond would significantly hinder the approach of a diene to form the necessary transition state. Therefore, it is expected that 6-Octen-3-ol, 3,6-dimethyl- would be largely unreactive in common cycloaddition reactions under standard conditions.

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. However, the success of metathesis reactions is highly dependent on the steric environment of the participating alkenes. Sterically hindered olefins, particularly tetrasubstituted ones, are notoriously challenging substrates for many common metathesis catalysts. The steric bulk around the double bond in 6-Octen-3-ol, 3,6-dimethyl- would likely make it a poor substrate for cross-metathesis or ring-closing metathesis (if it were a diene). Specialized, highly active catalysts might be required to achieve any level of conversion, and even then, yields are expected to be low.

Rearrangement Reactions and Isomerization Pathways

Tertiary allylic alcohols like 6-Octen-3-ol, 3,6-dimethyl- can undergo a variety of rearrangement reactions, often catalyzed by acid or transition metals. One of the most common is the acs.orgacs.org-suprafacial sigmatropic rearrangement, also known as an allylic shift. Under acidic conditions, protonation of the hydroxyl group followed by loss of water can generate a resonance-stabilized allylic carbocation. Nucleophilic attack at either of the resonance contributors can lead to a mixture of isomeric alcohols.

Oxidative rearrangements are also a known transformation for tertiary allylic alcohols. acs.orgacs.orgnih.gov Reagents such as pyridinium chlorochromate (PCC) can effect an oxidative transposition, known as the Babler oxidation, to yield an α,β-unsaturated ketone. wikipedia.org In the case of 6-Octen-3-ol, 3,6-dimethyl-, this would likely involve a acs.orgacs.org-sigmatropic rearrangement of an intermediate chromate ester.

Reaction TypeReagent/ConditionsPotential Product(s)Notes
Acid-Catalyzed RearrangementH2SO4 (catalytic)Isomeric allylic alcoholsProceeds via an allylic carbocation.
Oxidative Rearrangement (Babler Oxidation)PCC3,6-dimethyl-oct-7-en-5-oneInvolves a acs.orgacs.org-sigmatropic shift.

Insufficient Information Found for Derivatization of 6-Octen-3-ol, 3,6-dimethyl- in Advanced Research Applications

The investigation sought to identify specific examples of derivatives, their synthesis, and their roles in stereoselective synthesis or in studies aimed at elucidating reaction mechanisms. However, the search did not yield any studies focused on the targeted derivatization of 6-Octen-3-ol, 3,6-dimethyl-. While the broader classes of tertiary allylic and homoallylic alcohols are known to be valuable precursors in organic synthesis, specific methodologies and applications originating from 6-Octen-3-ol, 3,6-dimethyl- remain undocumented in the reviewed literature.

Advanced Analytical Methodologies for 6 Octen 3 Ol, 3,6 Dimethyl

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 6-octen-3-ol, 3,6-dimethyl-, enabling the separation of this volatile compound from other components and, critically, the resolution of its stereoisomers.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a primary technique for the analysis of volatile compounds like 6-octen-3-ol, 3,6-dimethyl-, often referred to as lilac alcohol in literature. nist.gov Method development focuses on optimizing separation efficiency, which is highly dependent on the choice of stationary phase, temperature programming, and sample introduction method.

For the analysis of lilac alcohol isomers, various capillary columns with different stationary phases have been successfully employed. The selection of the column is critical and is based on the polarity of the stationary phase. Non-polar columns, such as those with a 5% phenyl polysiloxane phase (e.g., ZB-5), and polar columns, like those with a polyethylene (B3416737) glycol phase (e.g., HP-Innowax), have been utilized. molnar-institute.com The choice influences the retention times and separation of the different isomers.

Optimization of the GC oven temperature program is another key parameter. A typical program involves an initial low temperature hold to trap volatile compounds at the head of the column, followed by a gradual temperature ramp to elute compounds based on their boiling points and interaction with the stationary phase. molnar-institute.com For instance, a common starting temperature is 40°C, which is held for several minutes, followed by a ramp of 3-6°C per minute up to a final temperature of 250-260°C. molnar-institute.com

Sample preparation and introduction are also vital for accurate analysis. Headspace solid-phase microextraction (HS-SPME) is a simple, rapid, and solvent-free method that has been optimized for extracting lilac alcohol and other volatiles from floral samples. nist.gov Optimization of HS-SPME parameters includes selecting the appropriate fiber coating (e.g., polydimethylsiloxane/divinylbenzene), extraction temperature, and time to ensure efficient and reproducible analysis. nist.gov

ParameterCondition 1Condition 2Condition 3
Column Type CapillaryCapillaryCapillary
Stationary Phase CP Sil 8 CBZB-5HP-Innowax
Dimensions 30 m x 0.25 mm x 0.25 µm60 m x 0.25 mm x 0.25 µm50 m x 0.20 mm x 0.20 µm
Carrier Gas HeliumHeliumHelium
Temperature Program 40°C (5 min), ramp 3°C/min to 250°C (20 min)40°C (7 min), ramp 6°C/min to 250°C (1 min)45°C (2 min), ramp 4°C/min to 190°C (50 min)
Reference Li, Lee, et al., 2006 molnar-institute.comDötterl and Jürgens, 2005 molnar-institute.comSoria, Sanz, et al., 2008 molnar-institute.com

While GC is the predominant technique for analyzing volatile terpene alcohols, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for non-volatile derivatives. Since 6-octen-3-ol, 3,6-dimethyl- lacks a strong chromophore, it is not readily detectable by common HPLC UV detectors. Therefore, a pre-column derivatization step is necessary to attach a UV-active or fluorescent molecule. nih.gov

The derivatization process involves reacting the hydroxyl group of the alcohol with a chromogenic or fluorogenic reagent. Reagents such as phthalic anhydride (B1165640) can be used to convert the alcohol into a phthalate (B1215562) hemiester, which can then be detected by a UV detector. molnar-institute.comnih.gov Other reagents like 9-fluorenylmethyl chloroformate (FMOC) or coumarin-based compounds can also be employed to create highly fluorescent derivatives, enabling trace-level detection. sigmaaldrich.comdatapdf.com

This derivatization strategy is also essential for separating diastereomers. When a racemic or diastereomeric mixture of 6-octen-3-ol, 3,6-dimethyl- is reacted with a single enantiomer of a chiral derivatizing agent (e.g., a chiral acid), a mixture of diastereomeric esters is formed. nih.gov These diastereomers have different physical properties and can often be separated using normal-phase HPLC on a silica (B1680970) gel column. nih.gov For example, diastereomeric esters of lilac alcohol have been separated by preparative liquid chromatography after esterification with (-)-(1S,4R)-camphanoyl chloride. sigmaaldrich.com This approach is invaluable for isolating individual stereoisomers for further structural and sensory analysis.

6-Octen-3-ol, 3,6-dimethyl- possesses multiple chiral centers, resulting in the possibility of eight stereoisomers. Distinguishing between these enantiomers and diastereomers is critical, as they can exhibit different biological and olfactory properties. Chiral gas chromatography is the definitive technique for this purpose, enabling the direct stereodifferentiation of all eight isomers. sigmaaldrich.comacs.org

This separation is achieved using a chiral stationary phase (CSP), which is typically a derivatized cyclodextrin (B1172386) coated onto a capillary column. nist.govgentechscientific.com The chiral environment of the CSP allows for differential interaction with the individual enantiomers, leading to different retention times and, thus, separation. Enantioselective multidimensional gas chromatography (enantio-MDGC), often coupled with mass spectrometry, is a particularly powerful technique that has been used to determine the stereoisomeric composition of lilac alcohol in various flower scents. This method provides high-resolution separation and positive identification of each isomer. The elution order of the isomers can be determined by synthesizing and chromatographing standards of known absolute configuration. sigmaaldrich.comacs.org

Spectroscopic Characterization Beyond Basic Identification

While mass spectrometry coupled with GC provides identification based on fragmentation patterns and retention indices, Nuclear Magnetic Resonance (NMR) spectroscopy offers a more profound level of structural detail, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry.

Advanced NMR techniques are indispensable for the complete structural elucidation of complex molecules like the stereoisomers of 6-octen-3-ol, 3,6-dimethyl-. These methods move beyond simple one-dimensional proton (¹H) and carbon-13 (¹³C) spectra to explore the connectivity and spatial relationships between atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of 6-octen-3-ol, 3,6-dimethyl- and confirming the identity of its various isomers. sigmaaldrich.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 6-octen-3-ol, 3,6-dimethyl-, COSY spectra would reveal correlations between protons within the same spin system, helping to trace the carbon backbone from one end of the molecule to the other. It has been used to ascertain the structure of synthesized lilac alcohol stereoisomers. sigmaaldrich.comacs.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbon atoms to which they are directly attached. This is an essential step for assigning the ¹³C NMR spectrum. It would clearly distinguish the signals for methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly powerful for determining stereochemistry. Intramolecular Nuclear Overhauser Effect (NOE) difference spectroscopy has been used to clarify the relative configuration of lilac alcohol diastereoisomers. sigmaaldrich.com For example, a strong NOE between the protons of a methyl group and a proton on the main ring can confirm a cis relationship between them. sigmaaldrich.com


Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity of organic molecules, including 6-Octen-3-ol, 3,6-dimethyl-, without the need for an identical reference standard of the analyte. researchgate.netmestrelab.com This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net By using a certified internal standard of known purity and concentration, the absolute purity or concentration of the target compound can be accurately calculated. ox.ac.ukethz.ch

For the purity determination of 6-Octen-3-ol, 3,6-dimethyl-, a suitable internal standard is chosen. Key criteria for the standard include having at least one resonance that does not overlap with any signals from the analyte, being chemically stable, non-volatile, and soluble in the same deuterated solvent as the analyte. researchgate.net A precisely weighed amount of the internal standard and the 6-Octen-3-ol, 3,6-dimethyl- sample are dissolved in a deuterated solvent, and the ¹H-NMR spectrum is recorded under optimized conditions to ensure accurate quantification. ethz.ch Critical acquisition parameters include a sufficiently long relaxation delay (at least five times the longest T1 relaxation time of the protons of interest) to ensure full magnetization recovery between scans, leading to accurate signal integration. researchgate.netox.ac.uk

The purity (Pₓ) of the analyte is calculated using the following equation:

Px=Ix×Nstd×Mx×WstdIstd×Nx×Mstd×Wx×Pstd
SymbolDescription
Iₓ Integral of a specific proton signal of 6-Octen-3-ol, 3,6-dimethyl-
IₛₜᏧ Integral of a specific proton signal of the internal standard
Nₓ Number of protons corresponding to the selected analyte signal
NₛₜᏧ Number of protons corresponding to the selected standard signal
Mₓ Molar mass of 6-Octen-3-ol, 3,6-dimethyl-
MₛₜᏧ Molar mass of the internal standard
Wₓ Weight of the 6-Octen-3-ol, 3,6-dimethyl- sample
WₛₜᏧ Weight of the internal standard
PₛₜᏧ Purity of the internal standard

This method is also highly effective for in situ reaction monitoring and yield determination in synthetic chemistry. acs.org By adding an internal standard to the reaction mixture, aliquots can be taken at different time points, and the conversion of reactants to 6-Octen-3-ol, 3,6-dimethyl- can be monitored to determine reaction kinetics and final yield without isolating the product. This makes qNMR a rapid, accurate, and non-destructive tool for both quality control and process optimization. researchgate.netacs.org

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Tracing

Mass spectrometry (MS) is a fundamental technique for the structural elucidation of 6-Octen-3-ol, 3,6-dimethyl-, by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. When coupled with gas chromatography (GC-MS), it is particularly powerful for analyzing volatile terpene alcohols. researchgate.net

In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. For monoterpene alcohols, the molecular ion peak is often of low intensity or absent due to the molecule's propensity to fragment. researchgate.net The presence of the hydroxyl group is a key driver of fragmentation, often leading to a prominent peak corresponding to the loss of a water molecule (M-18). researchgate.net

Other expected fragmentation pathways for 6-Octen-3-ol, 3,6-dimethyl-, would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom.

Loss of alkyl radicals: Cleavage resulting in the loss of methyl (CH₃) or larger alkyl groups from the carbon skeleton.

Isotope tracing is another powerful application of mass spectrometry used to investigate biosynthetic pathways or reaction mechanisms. By introducing isotopically labeled precursors (e.g., containing ¹³C or ²H) into a biological system or chemical reaction, MS can track the incorporation of these heavy isotopes into 6-Octen-3-ol, 3,6-dimethyl-. Analyzing the mass shifts in the molecular ion and its fragments reveals which atoms from the precursor are incorporated and where they are located in the final structure, providing detailed mechanistic insights. nih.gov

Ion TypeExpected m/zPotential Origin
Molecular Ion [M]⁺˙ 156Intact molecule
[M-H₂O]⁺˙ 138Loss of water
[M-CH₃]⁺ 141Loss of a methyl group
[M-C₃H₇]⁺ 113Loss of an isopropyl group (alpha-cleavage)
[M-C₄H₉O]⁺ 83Cleavage at C3-C4 bond with H transfer
Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity for the quantification of 6-Octen-3-ol, 3,6-dimethyl-, especially in complex mixtures. thermofisher.com In this technique, a precursor ion (e.g., the molecular ion or a protonated molecule) is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are analyzed in a second mass analyzer (Q3). creative-proteomics.com

This method, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, involves monitoring specific precursor-to-product ion transitions. wikipedia.orgproteomics.com.au For 6-Octen-3-ol, 3,6-dimethyl-, a characteristic transition, such as the dehydration reaction (m/z 157 → 139 in positive ion mode with a protonated precursor), can be selected. Because only molecules that undergo this specific fragmentation are detected, chemical noise and matrix interferences are significantly reduced, leading to lower detection limits and more accurate quantification compared to single-stage MS. thermofisher.comcreative-proteomics.com LC-MS/MS methods have been successfully developed for quantifying a wide range of terpenes and terpenoids. thermofisher.comnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 6-Octen-3-ol, 3,6-dimethyl-. Unlike nominal mass instruments, HRMS analyzers (such as Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). gcms.cz This precision allows for the determination of the elemental formula of the molecular ion and its fragments.

For a compound like 6-Octen-3-ol, 3,6-dimethyl- (C₁₀H₂₀O), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different atomic compositions). For instance, it could differentiate C₁₀H₂₀O from a compound with the formula C₁₁H₂₄, which also has a nominal mass of 156 amu. This capability is invaluable for confirming the identity of the compound in complex samples and for elucidating the elemental composition of unknown fragments, thereby aiding in structural characterization. gcms.cz

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of 6-Octen-3-ol, 3,6-dimethyl-, by probing its functional groups. pressbooks.pubopenstax.org IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability.

For 6-Octen-3-ol, 3,6-dimethyl-, the key functional groups give rise to characteristic bands:

O-H Group: The alcohol's hydroxyl group will produce a very strong and broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding. fiveable.melibretexts.org This band is usually weak in the Raman spectrum.

C-H Bonds: Aliphatic C-H stretching vibrations will appear as strong bands in both IR and Raman spectra in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Double Bond: The carbon-carbon double bond stretch gives rise to a band around 1640-1680 cm⁻¹. fiveable.me This vibration often produces a weak signal in the IR spectrum but a relatively strong signal in the Raman spectrum due to the high polarizability of the double bond.

C-O Bond: The C-O stretching vibration of the tertiary alcohol will result in a strong band in the IR spectrum, typically found around 1150-1200 cm⁻¹.

By analyzing the presence, position, and intensity of these bands, these spectroscopic methods confirm the molecular structure and functional groups of 6-Octen-3-ol, 3,6-dimethyl-.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H Stretching3200-3600Strong, BroadWeak
C-H (sp³) Stretching2850-2960StrongStrong
C=C Stretching1640-1680Weak to MediumMedium to Strong
C-O Stretching1150-1200StrongWeak

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

6-Octen-3-ol, 3,6-dimethyl- possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. libretexts.orgwikipedia.org CD measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Since enantiomers interact differently with polarized light, they produce CD spectra that are mirror images of each other, exhibiting opposite signs (positive or negative Cotton effects). rsc.org

While the chromophores in 6-Octen-3-ol, 3,6-dimethyl- (C=C and OH) absorb in the far-UV region, CD spectroscopy can be used to analyze its stereochemistry. rsc.org The technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

Key applications of CD spectroscopy for 6-Octen-3-ol, 3,6-dimethyl- include:

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other in a mixture. rsc.org By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. nih.gov

Absolute Configuration Assignment: While challenging, the absolute configuration (R or S) can often be assigned by comparing the experimental CD spectrum with spectra predicted from quantum-mechanical calculations or with the spectra of structurally related compounds of known configuration.

Vibrational Circular Dichroism (VCD), an infrared analogue of CD, can also be used. VCD measures the differential absorption of circularly polarized IR light at the vibrational transitions of the molecule, providing detailed conformational and configurational information. researchgate.net

Hyphenated Techniques for Complex Sample Analysis

To analyze 6-Octen-3-ol, 3,6-dimethyl- in complex matrices such as essential oils, food products, or biological samples, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like 6-Octen-3-ol, 3,6-dimethyl-. arabjchem.org The gas chromatograph separates the components of a mixture based on their boiling points and polarity. As each component, including 6-Octen-3-ol, 3,6-dimethyl-, elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a chemical fingerprint for identification. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives of 6-Octen-3-ol, 3,6-dimethyl-, or for analyses where derivatization is employed, LC-MS is a valuable alternative. creative-proteomics.comsciex.com.cn The compound is separated by liquid chromatography and subsequently analyzed by MS. When combined with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for targeted quantification. thermofisher.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For extremely complex samples containing hundreds or thousands of components, such as essential oils, GCxGC-MS offers significantly enhanced separation power. gcms.czresearchgate.netproquest.com This technique uses two different GC columns in series. The entire effluent from the first column is systematically trapped and then rapidly re-injected onto the second, shorter column for a fast, secondary separation. The result is a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. When coupled with a high-resolution Time-of-Flight (TOF) mass spectrometer, GCxGC-HRMS provides an unparalleled ability to separate and accurately identify trace components in the most challenging matrices. gcms.cztechnologynetworks.com

GC-MS for Trace Analysis and Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like 6-Octen-3-ol, 3,6-dimethyl-. Its high chromatographic resolution, coupled with the sensitive and specific detection afforded by mass spectrometry, makes it ideal for both trace-level quantification and broader metabolomic profiling.

In trace analysis, the goal is to detect and quantify minute amounts of the target analyte. For 6-Octen-3-ol, 3,6-dimethyl-, this is often achieved using a high-resolution capillary GC column, which separates it from other volatile components in the sample. Following separation, the compound is ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) is frequently employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of 6-Octen-3-ol, 3,6-dimethyl-, which significantly improves the signal-to-noise ratio and lowers the limit of detection.

In the context of metabolomics, GC-MS is utilized to obtain a comprehensive profile of the volatile and derivatized non-volatile metabolites in a biological system. This untargeted or targeted approach can help in understanding the biochemical pathways and physiological state of an organism. When analyzing for 6-Octen-3-ol, 3,6-dimethyl- as part of a metabolomics study, a full scan mode is typically used to acquire a broad spectrum of compounds. The resulting complex datasets are then processed using specialized software to identify and relatively quantify numerous metabolites, including 6-Octen-3-ol, 3,6-dimethyl-.

For both trace analysis and metabolomics, chemical derivatization may be employed to improve the chromatographic behavior and mass spectrometric detection of 6-Octen-3-ol, 3,6-dimethyl-. Silylation, for instance, can increase its volatility and thermal stability.

Below is an interactive data table summarizing typical GC-MS parameters for the analysis of 6-Octen-3-ol, 3,6-dimethyl-.

ParameterSetting for Trace AnalysisSetting for Metabolomics
GC Column High-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)High-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Injection Mode SplitlessSplit/Splitless
Inlet Temperature 250°C250°C
Oven Program Initial 40°C, ramp to 280°CInitial 50°C, ramp to 300°C
Carrier Gas HeliumHelium
MS Ionization Electron Ionization (EI)Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM)Full Scan
Transfer Line Temp 280°C280°C
Ion Source Temp 230°C230°C

LC-MS for Polar Derivatives

While GC-MS is well-suited for the analysis of volatile compounds like 6-Octen-3-ol, 3,6-dimethyl- in its native form, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes a valuable alternative, particularly for its non-volatile, polar derivatives. The direct analysis of underivatized 6-Octen-3-ol, 3,6-dimethyl- by LC-MS is challenging due to its poor ionization efficiency with common LC-MS ion sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

To overcome this limitation, chemical derivatization is employed to introduce a polar, ionizable functional group to the 6-Octen-3-ol, 3,6-dimethyl- molecule. This enhances its ionization efficiency and allows for sensitive detection by LC-MS. A variety of derivatization reagents can be used to target the hydroxyl group of 6-Octen-3-ol, 3,6-dimethyl-, leading to the formation of more polar derivatives.

The derivatized 6-Octen-3-ol, 3,6-dimethyl- can then be effectively separated using reversed-phase liquid chromatography and detected with high sensitivity and selectivity using tandem mass spectrometry (MS/MS). In MS/MS, a specific precursor ion of the derivatized compound is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity by minimizing interferences from the sample matrix.

The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as desired sensitivity and the functional group to be targeted.

The following interactive table presents examples of derivatization strategies for the LC-MS analysis of alcohols like 6-Octen-3-ol, 3,6-dimethyl-.

Derivatization ReagentTarget Functional GroupResulting DerivativeIonization Mode
Dansyl ChlorideHydroxylDansyl EtherESI (+)
Phthalic AnhydrideHydroxylPhthalate HemiesterESI (-)
3-Nitrophenylhydrazine(After oxidation to carbonyl)HydrazoneESI (+)

Sample Preparation and Extraction Methodologies for Diverse Biological and Environmental Matrices

The successful analysis of 6-Octen-3-ol, 3,6-dimethyl- is highly dependent on the efficiency of its extraction from the sample matrix. The choice of extraction method is dictated by the nature of the sample (e.g., biological fluid, plant tissue, water, soil) and the concentration of the analyte.

For Biological Matrices:

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and widely used technique for the extraction of volatile compounds from biological fluids like blood, urine, and saliva, as well as from tissue homogenates. mdpi.com The sample is placed in a sealed vial and gently heated to allow the volatile compounds, including 6-Octen-3-ol, 3,6-dimethyl-, to partition into the headspace. A fused silica fiber coated with a sorbent material is then exposed to the headspace, where it adsorbs the analytes. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for selective and efficient extraction.

Liquid-Liquid Extraction (LLE): A classic extraction technique where the biological sample is mixed with an immiscible organic solvent. 6-Octen-3-ol, 3,6-dimethyl- partitions into the organic phase, which is then separated, concentrated, and analyzed.

Solid-Phase Extraction (SPE): This method uses a solid sorbent packed in a cartridge to selectively retain 6-Octen-3-ol, 3,6-dimethyl- from a liquid sample. The analyte is then eluted with a small volume of an appropriate solvent.

For Environmental Matrices:

Purge and Trap: This technique is commonly used for the analysis of volatile organic compounds in water and soil samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to extract analytes from solid and semi-solid environmental samples like soil, sediment, and plant material with organic solvents. The high temperature and pressure increase the efficiency and speed of the extraction process. Selective Pressurized Liquid Extraction (SPLE) further incorporates matrix-compound retainers to reduce interferences during the extraction step. capes.gov.br

The following interactive table summarizes the applicability of different extraction methods for various matrices.

Extraction MethodApplicable MatricesPrinciple
HS-SPME Biological fluids (blood, urine), tissues, plant materialAdsorption of volatile analytes from the headspace onto a coated fiber.
LLE Biological fluids, waterPartitioning of the analyte between two immiscible liquid phases.
SPE Water, biological fluidsSelective retention of the analyte on a solid sorbent.
Purge and Trap Water, soilStripping of volatile analytes from the sample with an inert gas and trapping on a sorbent.
PLE / ASE Soil, sediment, plant tissueExtraction with solvents at elevated temperature and pressure.

Environmental Fate and Degradation of 6 Octen 3 Ol, 3,6 Dimethyl

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from soil and water.

A wide range of microorganisms have the enzymatic machinery to metabolize terpene alcohols and other structurally related compounds. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a variety of hydrocarbons, including terpenoids.

The microbial degradation of unsaturated tertiary alcohols like 6-Octen-3-ol, 3,6-dimethyl- is expected to be initiated by the oxidation of the alcohol group to a ketone or by hydroxylation at other positions on the carbon skeleton. The presence of the double bond may also be a site for initial enzymatic attack, potentially leading to epoxidation or hydration. Following these initial transformations, the molecule is typically broken down into smaller, more easily metabolizable fragments that can enter central metabolic pathways.

For example, the degradation of the similar compound linalool (B1675412) by Pseudomonas species has been shown to proceed through various intermediates, including geraniol (B1671447) and nerol (B1678202), eventually leading to the formation of compounds that can be utilized in the beta-oxidation pathway. Fungi are also capable of transforming terpene alcohols, often through hydroxylation and other oxidative reactions.

The degradation of 6-Octen-3-ol, 3,6-dimethyl- in soil and water is mediated by a variety of extracellular and intracellular enzymes produced by the microbial communities present in these environments. Key enzymes involved in the degradation of similar compounds include:

Dehydrogenases: These enzymes catalyze the oxidation of the alcohol group to a ketone or aldehyde.

Monooxygenases and Dioxygenases: These enzymes introduce one or two oxygen atoms into the molecule, respectively, often leading to hydroxylation or epoxidation. This is a critical step in initiating the breakdown of the carbon skeleton.

Isomerases: These enzymes can catalyze the rearrangement of the molecular structure, for instance, converting a tertiary alcohol to a primary or secondary alcohol that may be more readily degraded.

Hydrolases: These enzymes can be involved in the cleavage of ether or ester linkages that may be formed during the biotransformation process.

The rate of enzymatic degradation in soil and water is influenced by a variety of environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients. While specific half-life data for 6-Octen-3-ol, 3,6-dimethyl- in soil and water are not available, studies on other tertiary alcohols, such as tert-butyl alcohol (TBA), can provide some insight. The biodegradation of TBA in soil has been reported with half-lives ranging from days to months, depending on the environmental conditions.

Table 4: Estimated Biodegradation Data for Analogous Tertiary Alcohols in Environmental Matrices

Environment Degrading Microorganisms (Examples) Key Enzymes Estimated Half-Life
Soil (Aerobic) Pseudomonas, Rhodococcus, Fungi Dehydrogenases, Monooxygenases Weeks to months
Water (Aerobic) Pseudomonas, Various aerobic bacteria Dehydrogenases, Monooxygenases Days to weeks

| Sediment (Anaerobic) | Anaerobic bacteria | Reductases, Hydrolases | Months to years |

No Data Found for 6-Octen-3-ol, 3,6-dimethyl-

Despite a thorough search for scientific data, information regarding the environmental fate, degradation, and ecological impact of the chemical compound 6-Octen-3-ol, 3,6-dimethyl- (CAS Number: 5430-02-4) is not available in the public domain.

Extensive searches for biodegradability assessments, environmental distribution and partitioning studies, and ecological impact assessments for this specific compound have yielded no relevant results. While information exists for structurally similar compounds, such as isomers or related substances, this data cannot be accurately extrapolated to 6-Octen-3-ol, 3,6-dimethyl- due to the unique physicochemical properties that govern a compound's environmental behavior.

The United States Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) Chemical Substance Inventory includes a listing for 6-Octen-3-ol, 3,6-dimethyl-, confirming its registration. However, this database does not currently provide any publicly available data on its environmental characteristics.

A single patent mentions 3,6-dimethyl-6-octen-3-ol in the context of its potential as an insect repellent. Additionally, a study on the depolymerization of rice straw lignin identified 3,6-dimethyl-6-octen-3-ol as one of many resulting chemical compounds. nih.govresearchgate.net Neither of these sources provides the specific data required to assess its environmental fate, such as its persistence in soil or water, its potential to volatilize, or its toxicity to various organisms.

Without dedicated scientific studies on 6-Octen-3-ol, 3,6-dimethyl-, it is not possible to provide a scientifically accurate and detailed analysis of its environmental impact as requested. Further research and testing would be necessary to determine its biodegradability, its partitioning behavior in different environmental compartments, and its potential ecological effects.

Computational and Theoretical Studies on 6 Octen 3 Ol, 3,6 Dimethyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which the intrinsic properties of molecules can be examined. For a compound like 6-Octen-3-ol, 3,6-dimethyl-, these calculations would provide a detailed picture of its three-dimensional shape and the distribution of electrons within its structure.

Conformational Analysis and Energy Landscapes

Any flexible molecule, such as 6-Octen-3-ol, 3,6-dimethyl-, can exist in various spatial arrangements, known as conformations. Conformational analysis is a computational technique used to identify the different possible conformations of a molecule and to determine their relative stabilities. By systematically rotating the single bonds within the molecule, researchers can map out a potential energy surface, or energy landscape. The low-energy regions on this landscape correspond to the most stable conformations, which are the ones the molecule is most likely to adopt. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. researchgate.net For 6-Octen-3-ol, 3,6-dimethyl-, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, thereby predicting its likely reaction pathways.

Electrostatic Potential Mapping

An electrostatic potential map (EPM) is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are therefore attractive to electrophiles. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-poor and are susceptible to attack by nucleophiles. researchgate.net An EPM of 6-Octen-3-ol, 3,6-dimethyl- would highlight the electronegative oxygen atom of the hydroxyl group as a site of negative potential, while the hydrogen atom of the hydroxyl group and the areas around the carbon atoms would exhibit more positive potential.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the step-by-step processes of chemical reactions. By modeling the interactions between molecules at the atomic level, researchers can gain a detailed understanding of how reactions occur, including the identification of transient intermediates and the calculation of reaction rates.

Transition State Characterization and Reaction Barrier Calculations

A transition state is a high-energy, short-lived molecular configuration that exists at the peak of the energy profile connecting reactants and products. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate these transition states and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For reactions involving 6-Octen-3-ol, 3,6-dimethyl-, such as dehydration or oxidation, these calculations would provide quantitative insights into the feasibility and rate of these transformations.

Reaction Pathway Energetics

By calculating the energies of the reactants, intermediates, transition states, and products, computational chemists can construct a detailed energy profile for a proposed reaction pathway. This profile illustrates the energetic changes that occur as the reaction progresses. By comparing the energy profiles of different possible pathways, it is possible to determine the most likely mechanism for a given reaction. For 6-Octen-3-ol, 3,6-dimethyl-, this approach could be used to explore various potential reaction mechanisms and to identify the most energetically favorable routes to different products.

In the absence of specific studies on 6-Octen-3-ol, 3,6-dimethyl-, the principles and methodologies outlined above represent the standard computational approaches that would be employed to investigate its chemical properties and reactivity. Future research in this area would undoubtedly contribute to a more complete understanding of this and related compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules and their interactions. For a molecule like 6-octen-3-ol, 3,6-dimethyl-, MD simulations can elucidate the nature of its interactions with other molecules, which is fundamental to understanding its physical properties and biological activity.

The structure of 6-octen-3-ol, 3,6-dimethyl- features a hydroxyl (-OH) group, which is a key determinant of its intermolecular interactions. This polar group can act as both a hydrogen bond donor and acceptor. Consequently, in a system containing multiple molecules of 6-octen-3-ol, 3,6-dimethyl-, hydrogen bonding would be a dominant intermolecular force, leading to the formation of transient clusters.

In addition to hydrogen bonding, van der Waals forces, including London dispersion forces and dipole-dipole interactions, would play a significant role. The nonpolar hydrocarbon backbone of the molecule contributes to these weaker, yet collectively significant, interactions. MD simulations can quantify the energetic contributions of these different forces, providing a detailed picture of the liquid-state structure and dynamics of the compound.

A hypothetical MD simulation of 6-octen-3-ol, 3,6-dimethyl- in an aqueous environment would reveal important information about its hydration. The polar hydroxyl group would be expected to form hydrogen bonds with surrounding water molecules, while the hydrophobic alkyl chain would likely induce a local ordering of water, a phenomenon known as the hydrophobic effect. The balance between these hydrophilic and hydrophobic interactions governs its solubility and partitioning behavior in multiphase systems.

Table 1: Postulated Intermolecular Interaction Parameters for 6-Octen-3-ol, 3,6-dimethyl- in MD Simulations

Interaction TypePotential Energy Contribution (kJ/mol)Description
Hydrogen Bonding (-OH···O)-15 to -25Dominant interaction involving the hydroxyl group, leading to dimerization and clustering.
Dipole-Dipole Interactions-2 to -5Arising from the permanent dipole of the hydroxyl group.
London Dispersion Forces-5 to -10Dependent on the overall molecular size and shape; significant for the hydrocarbon chain.

Note: The values presented in this table are hypothetical and represent typical ranges for these types of interactions for similar molecules. Actual values would require specific parameterization and simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Biological Interactions or Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or environmental fate of chemicals based on their molecular structure. For a compound like 6-octen-3-ol, 3,6-dimethyl-, QSAR can be a valuable tool for predictive toxicology and environmental risk assessment without the need for extensive experimental testing.

In the context of non-human biological interactions, QSAR models could predict the compound's potential to act as an insect pheromone or allomone. The model would correlate structural descriptors of 6-octen-3-ol, 3,6-dimethyl- and related compounds with their observed effects on specific insect species. Key molecular descriptors would likely include its size, shape, hydrophobicity (logP), and the presence and location of the double bond and hydroxyl group.

For environmental processes, QSAR models are frequently used to predict properties such as biodegradability, soil sorption, and bioconcentration factor. These models are crucial for understanding how a chemical will behave if released into the environment.

A QSAR model for the biodegradability of 6-octen-3-ol, 3,6-dimethyl- would likely incorporate descriptors related to its molecular weight, branching, and the presence of functional groups that are susceptible to microbial degradation. The presence of the tertiary alcohol and the double bond would be significant factors in these predictions.

Table 2: Representative Molecular Descriptors for QSAR Modeling of 6-Octen-3-ol, 3,6-dimethyl-

DescriptorCalculated Value (Estimated)Relevance to Environmental/Biological Processes
Molecular Weight158.28 g/mol Influences transport properties and bioavailability.
LogP (Octanol-Water Partition Coefficient)~3.5Predicts hydrophobicity, bioconcentration potential, and soil sorption.
Polar Surface Area (PSA)20.23 ŲRelates to membrane permeability and interactions with polar media.
Number of Rotatable Bonds5Indicates molecular flexibility, which can affect receptor binding.

Note: The calculated values are estimates based on the molecular structure and may vary depending on the calculation method.

Future Directions and Emerging Research Avenues for 6 Octen 3 Ol, 3,6 Dimethyl

Development of Novel and Sustainable Synthetic Strategies for Enantiopure Compounds

The synthesis of chiral tertiary alcohols like 6-Octen-3-ol, 3,6-dimethyl- in an enantiomerically pure form presents a significant challenge in organic chemistry. researchgate.net Future research will likely focus on developing sustainable and highly selective synthetic methodologies.

Key Research Directions:

Asymmetric Catalysis: A primary focus will be the development of catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This is considered one of the most direct routes to chiral tertiary alcohols. Research into novel chiral ligands for metal catalysts (e.g., Nickel, Copper) could enable highly enantioselective additions of organoboron or organozinc reagents to a suitable ketone precursor. researchgate.netnih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future investigations could screen for novel alcohol dehydrogenases (ADHs) or engineer existing ones to catalyze the asymmetric reduction of a corresponding ketone substrate, yielding enantiopure 6-Octen-3-ol, 3,6-dimethyl-. rsc.org Whole-cell biocatalysis, for instance using microorganisms like Daucus carota (carrot), which naturally contain a plethora of reducing enzymes, could also be explored as an environmentally benign approach. nih.gov

Kinetic Resolution: For racemic mixtures of 6-Octen-3-ol, 3,6-dimethyl-, enzymatic kinetic resolution could be a viable strategy. Lipases, such as Lipase A from Candida antarctica (CAL-A), have shown effectiveness in the enantioselective esterification of tertiary alcohols, allowing for the separation of enantiomers. researchgate.net

Synthetic StrategyPotential AdvantagesResearch Focus
Asymmetric CatalysisHigh efficiency and selectivityDevelopment of novel chiral ligands and metal catalysts
BiocatalysisSustainability, high enantioselectivity, mild reaction conditionsScreening and engineering of enzymes (e.g., ADHs), whole-cell system optimization
Kinetic ResolutionApplicable to racemic mixturesOptimization of enzymatic esterification processes

Exploration of Uncharted Biosynthetic Pathways and Their Genetic Regulation

The biosynthetic origin of many irregular monoterpenes is still not fully understood. nih.govresearchgate.net Elucidating the pathway to 6-Octen-3-ol, 3,6-dimethyl- is a key area for future research.

Key Research Directions:

Pathway Elucidation: The biosynthesis of the irregular monoterpene lavandulol (B192245) provides a valuable model. nih.govnih.govbiorxiv.org Research has identified that lavandulol biosynthesis proceeds via a "head-to-middle" condensation of two dimethylallyl diphosphate (B83284) (DMAPP) units, catalyzed by a cis-prenyl diphosphate synthase, specifically lavandulyl diphosphate synthase (LPPS). nih.govresearchgate.net Future studies should investigate if a similar enzymatic mechanism is responsible for the formation of the 6-Octen-3-ol, 3,6-dimethyl- backbone. This would involve identifying and characterizing the specific prenyltransferase from the source organism.

Genetic Regulation: The biosynthesis of terpenes in plants is tightly regulated at the genetic level, often influenced by developmental stages and environmental cues. tandfonline.compnas.org Once the genes for the biosynthetic pathway of 6-Octen-3-ol, 3,6-dimethyl- are identified, research can focus on understanding their regulation. This includes studying the role of specific transcription factors (e.g., WRKY, MYB, AP2/ERF families) that are known to modulate the expression of genes in terpenoid metabolism. nih.gov

Metabolic Engineering: With the identification of the key biosynthetic genes, metabolic engineering in microbial hosts like Escherichia coli or Saccharomyces cerevisiae could be employed for sustainable production of 6-Octen-3-ol, 3,6-dimethyl-. nih.govbiorxiv.org This would involve heterologous expression of the biosynthetic genes and optimization of precursor supply pathways. nih.gov

Advanced Applications in Bio-inspired Material Science Precursors

Terpenes are increasingly recognized as valuable renewable feedstocks for the synthesis of bio-based and bio-inspired polymers. rsc.orgdiva-portal.org The unique structure of 6-Octen-3-ol, 3,6-dimethyl- makes it a promising candidate as a monomer for novel materials.

Key Research Directions:

Polymer Synthesis: The hydroxyl group and the double bond in 6-Octen-3-ol, 3,6-dimethyl- offer reactive sites for polymerization. Future research could explore its use in the synthesis of polyesters, polycarbonates, and polyurethanes. rsc.orgnih.gov The bulky dimethyl groups could impart interesting properties to the resulting polymers, such as increased thermal stability and altered mechanical properties.

Functional Materials: Terpene-based polymers are being investigated for a range of applications, including sustainable coatings, adhesives, and biomedical materials. nih.govncsu.edu Research into polymers derived from 6-Octen-3-ol, 3,6-dimethyl- could lead to the development of new bio-inspired materials with tailored properties. For instance, its incorporation into existing bioplastics like poly(butylene succinate) could be explored to modify their biodegradability and mechanical performance. nih.gov

3D Printing Resins: There is a growing interest in developing bio-sourced molecules for stereolithography 3D printing. rsc.org The reactivity of 6-Octen-3-ol, 3,6-dimethyl- could be harnessed to create novel photopolymer resins, contributing to more sustainable additive manufacturing processes.

Potential ApplicationRationaleResearch Focus
Bio-based PolymersRenewable feedstock with functional groups for polymerizationSynthesis and characterization of polyesters, polycarbonates, etc.
Functional CoatingsPotential for creating durable and sustainable surface coatingsFormulation and testing of coating properties (e.g., adhesion, hardness)
Biomedical MaterialsBiocompatibility of terpene-derived materialsBlending with existing bioplastics, cytotoxicity and biocompatibility testing
3D Printing ResinsReactivity suitable for photopolymerizationDevelopment and characterization of novel resin formulations

Integration with Systems Biology for Comprehensive Ecological Understanding

Volatile organic compounds (VOCs) play a crucial role in mediating interactions between plants and other organisms, such as insects and microbes. nih.govnih.gov A systems biology approach can help to unravel the complex ecological role of 6-Octen-3-ol, 3,6-dimethyl-.

Key Research Directions:

Metabolomics and Transcriptomics: High-throughput 'omics' technologies can be used to correlate the emission of 6-Octen-3-ol, 3,6-dimethyl- with specific plant developmental stages or in response to biotic and abiotic stresses. nih.gov This can provide clues about its potential function in plant defense or communication.

Network Analysis: By integrating metabolomic, transcriptomic, and proteomic data, researchers can construct gene regulatory and metabolic networks to understand how the biosynthesis and emission of 6-Octen-3-ol, 3,6-dimethyl- are controlled and how it fits into the broader metabolic landscape of the organism. nih.gov

Ecological Interactions: Behavioral assays with insects (herbivores, pollinators, or predators) can be conducted to determine if 6-Octen-3-ol, 3,6-dimethyl- acts as an attractant, repellent, or signaling molecule. nih.gov Its role in plant-plant communication and interactions with soil microbes could also be investigated. helmholtz-munich.de

Predictive Modeling for Environmental Behavior and Remediation Strategies

As with many VOCs, understanding the environmental fate of 6-Octen-3-ol, 3,6-dimethyl- is crucial for assessing its potential environmental impact. Predictive modeling can be a powerful tool in this regard.

Key Research Directions:

Environmental Fate Modeling: Multimedia fate models, such as fugacity-based models, can be used to predict the distribution of 6-Octen-3-ol, 3,6-dimethyl- in different environmental compartments (air, water, soil, sediment). ascelibrary.orgastm.orgosti.gov These models require data on its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), which would need to be experimentally determined.

Biodegradation Prediction: Computational tools can be used to predict the likelihood of biodegradation of 6-Octen-3-ol, 3,6-dimethyl- in the environment. mdpi.com This information is vital for assessing its persistence.

Remediation Strategies: Should 6-Octen-3-ol, 3,6-dimethyl- be identified as a contaminant, various remediation strategies could be explored. For soil and water contamination, technologies such as soil vapor extraction (SVE), air sparging, bioremediation, and the use of adsorbents like biochar could be investigated. mdpi.comresearchgate.netthescipub.comwitpress.comenviroforensics.com Predictive models can help in designing and optimizing these remediation approaches. nih.gov

Research AreaMethodologyDesired Outcome
Environmental FateMultimedia fate models (e.g., fugacity models)Prediction of distribution in air, water, and soil
Persistence AssessmentBiodegradation prediction modelsEstimation of environmental half-life
RemediationLaboratory and field studies on SVE, bioremediation, etc.Development of effective cleanup strategies

Q & A

Basic: What analytical techniques are recommended for structural elucidation of 6-Octen-3-ol, 3,6-dimethyl-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to identify the hydroxyl group position (δ ~1.5–2.5 ppm for allylic protons) and the double bond geometry (coupling constants Jtrans1216J_{trans} \approx 12–16 Hz vs. Jcis610J_{cis} \approx 6–10 Hz). Compare with spectral libraries for saturated analogs like 3,6-dimethyl-3-octanol .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV can reveal fragmentation patterns. For 3,6-dimethyl-3-octanol, the base peak at m/z 71 corresponds to cleavage at the hydroxyl-bearing carbon . Adapt for unsaturated analogs by monitoring allylic cleavage products.
  • Infrared (IR) Spectroscopy: Identify the hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and C=C (stretch ~1640–1680 cm1^{-1}) functional groups.

Advanced: How can enantiomers of 6-Octen-3-ol, 3,6-dimethyl- be resolved using capillary electrophoresis (CE)?

Methodological Answer:

  • Cyclodextrin (CD)-Based Chiral Selectors: Use sulfated or methylated β-cyclodextrins (e.g., 2,6-dimethyl-β-CD) in the running buffer. For example, 13.3 mg/mL 2,6-dimethyl-β-CD in phosphate buffer (pH 3.0) effectively separates enantiomers of structurally similar compounds .
  • Optimization Parameters: Adjust CD concentration, buffer pH, and voltage (e.g., 27 kV) to enhance resolution. Note that minor impurities in CD batches can drastically affect separation efficiency .
  • Validation: Confirm enantiomeric purity via polarimetry or chiral HPLC cross-validation.

Basic: What are the key stability considerations for storing 6-Octen-3-ol, 3,6-dimethyl-?

Methodological Answer:

  • Oxidative Stability: Store under inert gas (N2_2/Ar) at –20°C to prevent autoxidation of the C=C bond. Monitor peroxide formation via iodometric titration.
  • Light Sensitivity: Protect from UV light using amber glassware, as allylic alcohols are prone to photodegradation.
  • pH Sensitivity: Avoid acidic/basic conditions to prevent dehydration or esterification. For related compounds, pH 6–8 is recommended .

Advanced: How to design experiments to analyze metabolic pathways of 6-Octen-3-ol, 3,6-dimethyl- in mammalian systems?

Methodological Answer:

  • In Vitro Models: Use hepatic microsomes (e.g., rat S9 fractions) to study phase I metabolism (oxidation via CYP450 enzymes). Monitor metabolites via LC-MS/MS.
  • DNA Adduct Detection: Adapt protocols from studies on dimethylaniline derivatives, where DNA adducts were quantified using 32^{32}P-postlabeling or accelerator mass spectrometry .
  • Reactive Oxygen Species (ROS) Assays: Assess genotoxicity using fluorescent probes (e.g., DCFH-DA) in cultured cells, as demonstrated for 3,5-dimethylaniline .

Basic: How to reconcile contradictory spectral data for 3,6-dimethyl-3-octanol from different databases?

Methodological Answer:

  • Source Evaluation: Prioritize data from NIST Standard Reference Databases, which undergo rigorous validation (e.g., EI-MS spectra for 3,6-dimethyl-3-octanol ).
  • Experimental Replication: Collect in-house NMR/MS data under standardized conditions (e.g., solvent, temperature).
  • Peer-Reviewed Literature: Cross-check with published studies on related terpenoids or aliphatic alcohols for fragmentation/chemical shift consistency.

Advanced: What strategies optimize the synthesis of 6-Octen-3-ol, 3,6-dimethyl- via allylic oxidation?

Methodological Answer:

  • Catalytic Systems: Use Sharpless asymmetric epoxidation conditions (Ti(OiPr)4_4, (+)-DET) for stereocontrol, followed by regioselective reduction .
  • Solvent Effects: Perform reactions in dichloromethane or THF to stabilize transition states.
  • Byproduct Mitigation: Monitor for overoxidation to ketones via TLC or GC-MS. Quench reactions at 50–60% conversion to maximize yield.

Basic: How to validate the purity of 6-Octen-3-ol, 3,6-dimethyl- using chromatographic methods?

Methodological Answer:

  • Gas Chromatography (GC): Use a polar column (e.g., DB-WAX) with FID detection. For 3,6-dimethyl-3-octanol, retention time is ~12.3 min under isothermal 120°C conditions .
  • HPLC-DAD: Employ a C18 column with UV detection at 210 nm (C=C absorption). Confirm purity >95% via peak integration.
  • Impurity Profiling: Compare with commercial standards or synthesize derivatives (e.g., acetates) to resolve co-eluting contaminants.

Advanced: Can computational modeling predict the environmental fate of 6-Octen-3-ol, 3,6-dimethyl-?

Methodological Answer:

  • QSAR Models: Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR).
  • Molecular Dynamics (MD): Simulate hydrolysis rates under varying pH/temperature conditions. For analogs like 3,6-dimethyl-3-octanol, half-lives in water range from 7–30 days .
  • Tropospheric Degradation: Apply AOPWIN to predict reaction with OH radicals (estimated t1/2t_{1/2} ~2–6 hours).

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